2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline
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Overview
Description
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline is a heterocyclic compound that contains both an imidazole and a thiazole ring.
Preparation Methods
The synthesis of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . This reaction can be carried out under mild conditions, typically involving heating the reagent mixture in a suitable solvent such as benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline can be compared with other similar compounds such as:
6-Phenylimidazo[2,1-b]thiazole: Known for its antimicrobial properties.
2-(2,4-Dichlorobenzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one: Exhibits significant anticancer activity.
6-(4-Bromophenyl)imidazo[2,1-b]thiazole: Used in the development of new pharmaceuticals.
Properties
Molecular Formula |
C16H18N4OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]aniline |
InChI |
InChI=1S/C16H18N4OS/c17-14-4-2-1-3-13(14)15-10-20-12(11-22-16(20)18-15)9-19-5-7-21-8-6-19/h1-4,10-11H,5-9,17H2 |
InChI Key |
NMFFOJAKROFEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CSC3=NC(=CN23)C4=CC=CC=C4N |
Origin of Product |
United States |
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